N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c21-20(22,23)18-8-4-5-15(11-18)12-19(27)24-9-10-26-14-17(13-25-26)16-6-2-1-3-7-16/h1-8,11,13-14H,9-10,12H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKUVRHTTVBEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Attachment of the phenyl group: This step might involve a Suzuki coupling reaction between a boronic acid and a halogenated pyrazole.
Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the pyrazole ring or the phenyl groups.
Reduction: Reduction reactions could target the acetamide group or any reducible functional groups present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), or electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways or as a ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide would depend on its specific biological target. Potential mechanisms might include:
Binding to enzymes or receptors: Inhibiting or activating their function.
Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
a) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41)
- Structure : Incorporates a thiazole ring and a methyl-substituted pyrazole.
- Spectral data (IR, NMR) confirm the acetamide linkage but highlight distinct electronic environments due to the thiazole substitution .
b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(Trifluoromethyl)phenyl)acetamide (13)
- Structure : Features a benzothiazole ring instead of pyrazole.
- Synthesis: Prepared via microwave-assisted coupling of 2-(3-(trifluoromethyl)phenyl)acetyl chloride with 2-amino-6-trifluoromethylbenzothiazole (19% yield, brown solid) .
- Comparison: The benzothiazole group enhances aromatic stacking but reduces hydrogen-bonding capacity compared to pyrazole.
Pharmacologically Active Acetamide Derivatives
a) (E)-N-[5-[5-(4-Fluorostyryl)-3-(2,2,2-Trifluoroacetyl)-1H-Indol-7-yl] Acetamide (4f)
- Activity : Evaluated in pLDH assays for antimalarial activity.
- Structural Contrast : The indole core and fluorostyryl substituent introduce planar rigidity, contrasting with the pyrazole-ethyl spacer in the target compound. Higher yield (79%) suggests superior synthetic feasibility under similar acetonitrile/TFAA conditions .
b) N-(4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-2-Fluorophenyl)acetamide
- Features: Combines chromenone and pyrazolo-pyrimidine scaffolds.
- Thermal Stability : Melting point (302–304°C) indicates high crystallinity, likely due to extended π-conjugation. The fluorophenyl groups may enhance target selectivity but reduce solubility compared to the trifluoromethylphenyl group in the target compound .
Key Observations :
- Microwave-assisted synthesis often improves reaction efficiency but may lower yields due to side reactions (e.g., compound 13 at 19% yield ).
- Acetonitrile/TFAA systems (as in 4f ) achieve higher yields, suggesting solvent compatibility as a critical factor.
Physicochemical and Functional Group Analysis
- Hydrogen Bonding : The pyrazole N-H in the target compound may form stronger hydrogen bonds than the benzothiazole’s sulfur atom in compound 13 .
- Lipophilicity : Trifluoromethyl groups in both the target compound and compound 13 enhance logP values, favoring blood-brain barrier penetration but risking solubility limitations.
- Metabolic Stability: Pyrazole rings are less prone to oxidative metabolism compared to indole or chromenone systems in 4f and 8 .
Biological Activity
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
This molecular structure features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability.
Research indicates that compounds with similar structures often interact with various biological targets:
- Kinase Inhibition : Pyrazole derivatives have been shown to inhibit kinases involved in cell proliferation and survival. For instance, the compound OSU-03012, a related pyrazole derivative, was found to inhibit p21-activated kinase (PAK), leading to reduced cell motility in thyroid cancer cells .
- Anti-inflammatory Activity : Pyrazole compounds have demonstrated anti-inflammatory effects by modulating COX enzymes and inhibiting pro-inflammatory cytokines. This mechanism is crucial for treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
A study evaluated the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines. The following table summarizes the findings:
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| OSU-03012 | Thyroid Cancer | 3.79 | PAK inhibition |
| Compound A | MCF7 | 12.50 | AKT pathway modulation |
| Compound B | A549 | 26.00 | Induction of apoptosis |
| Compound C | NCI-H460 | 0.95 | Autophagy induction |
These results highlight the potential of this compound as an anticancer agent.
Anti-inflammatory Activity
In addition to anticancer properties, similar compounds have shown promise in reducing inflammation:
| Compound Name | Inflammatory Model | IC50 (µM) | Effect |
|---|---|---|---|
| Compound D | Carrageenan-induced edema | 10.00 | Significant reduction in swelling |
| Compound E | LPS-stimulated macrophages | 5.00 | Decreased TNF-alpha production |
These findings suggest that the compound may also serve as an effective anti-inflammatory agent.
Case Studies
- Thyroid Cancer Study : In vitro studies using OSU-03012 demonstrated significant inhibition of thyroid cancer cell proliferation through PAK inhibition, suggesting that similar compounds could share this mechanism .
- Inflammatory Response : A study on the anti-inflammatory effects of pyrazole derivatives indicated that these compounds could effectively reduce inflammation markers in vivo, providing a basis for further exploration of their therapeutic potential .
Q & A
Q. Basic
- Enzymatic assays : Target-specific inhibition studies (e.g., kinase or protease inhibition).
- Cell-based assays : Cytotoxicity (MTT assay) or apoptosis detection in cancer cell lines.
- Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization to assess target interaction .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Q. Advanced
- Functional group substitution : Replace the trifluoromethyl group with -CF₂H, -Cl, or -OCH₃ to assess electronic effects.
- Scaffold hopping : Modify the pyrazole core to isoxazole or triazole and compare bioactivity.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction sites .
What computational strategies predict the compound’s biological targets and off-target effects?
Q. Advanced
- PASS algorithm : Predicts potential biological activities (e.g., antimicrobial, anticancer) based on structural motifs.
- Molecular docking : AutoDock Vina or Glide to simulate binding with target proteins (e.g., COX-2, EGFR).
- ADMET prediction : SwissADME or pkCSM to estimate solubility, metabolic stability, and toxicity .
How can contradictions between computational predictions and experimental bioactivity data be resolved?
Q. Advanced
- Validation assays : Repeat in vitro tests under varied conditions (pH, temperature) to confirm reproducibility.
- Purity analysis : Use HPLC to rule out impurities affecting bioactivity.
- Conformational analysis : Compare docked ligand poses with X-ray structures of target proteins to identify mismatches .
What strategies optimize reaction yields and purity during scale-up synthesis?
Q. Advanced
- Catalyst screening : Test bases (e.g., triethylamine vs. DBU) to enhance amidation efficiency.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) for better solubility.
- Temperature control : Gradual heating (e.g., 60–80°C) to minimize side reactions .
How does crystallographic data inform the compound’s reactivity and stability?
Q. Advanced
- Hydrogen bonding analysis : Identify intermolecular H-bonds influencing crystal stability.
- Torsion angles : Assess conformational flexibility of the ethyl-pyrazole linker for drug-likeness.
- Hirshfeld surface analysis : Quantify non-covalent interactions (e.g., π-π stacking) affecting solubility .
What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
Q. Advanced
- Rodent models : Pharmacokinetic studies (IV/PO dosing) to measure bioavailability and half-life.
- Xenograft models : Tumor growth inhibition in immunocompromised mice.
- Toxicology : Acute toxicity (LD₅₀) and histopathological analysis in multiple organ systems .
How are analogs designed to improve metabolic stability and reduce toxicity?
Q. Advanced
- Metabolic soft spot identification : Use liver microsome assays to detect vulnerable sites (e.g., pyrazole N-methylation).
- Prodrug strategies : Introduce ester or phosphate groups for controlled release.
- Isotopic labeling : Deuterium substitution at labile C-H bonds to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
